molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate CAS No. 431977-37-6

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2930535
CAS No.: 431977-37-6
M. Wt: 474.87
InChI Key: WXJFUSCOPXOLKU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative characterized by a naphtho[1,2-b]furan core substituted with a methyl ester at position 3, a methyl group at position 2, and a 4-chloro-3-nitrobenzenesulfonamido moiety at position 3. The 4-chloro-3-nitro substitution on the benzene ring introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFUSCOPXOLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Naphthofuran Formation: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable electrophile.

    Functional Group Introduction: The introduction of the 4-chloro-3-nitrobenzenesulfonamido group can be achieved through a series of substitution reactions. For instance, a chlorination reaction followed by nitration and sulfonamidation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamido group can mimic natural substrates of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related naphthofuran sulfonamides and esters, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate (Target) C₂₂H₁₅ClN₂O₇S 486.88 4-chloro-3-nitrobenzenesulfonamido (electron-withdrawing) -
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₂H₁₉NO₅S 409.46 4-methylbenzenesulfonamido (electron-donating)
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₁H₁₆FNO₅S 413.42 4-fluorobenzenesulfonamido (weakly electron-withdrawing)
Ethyl 5-[(3-chlorobenzoyl)oxy]-2-phenylnaphtho[1,2-b]furan-3-carboxylate C₂₈H₁₉ClO₅ 470.91 3-chlorobenzoyloxy, phenyl (bulky substituents)

Key Observations

Substituent Electronic Effects: The target compound features a 4-chloro-3-nitrobenzenesulfonamido group, which combines strong electron-withdrawing effects (Cl, NO₂) likely to increase acidity of the sulfonamide NH and enhance electrophilic reactivity. In contrast, the 4-methylbenzenesulfonamido analog () has an electron-donating methyl group, which may reduce solubility in polar solvents but improve lipophilicity .

Molecular Weight and Steric Effects :

  • The target compound has the highest molecular weight (486.88 g/mol) due to the nitro and chloro substituents. This may impact pharmacokinetic properties (e.g., bioavailability) compared to lighter analogs like the 4-fluoro derivative (413.42 g/mol).
  • The ethyl 3-chlorobenzoyloxy derivative () introduces steric bulk from the phenyl and benzoyloxy groups, which could hinder crystal packing or binding to biological targets .

Synthetic Considerations :

  • Sulfonamide formation in analogs (e.g., ) typically involves coupling sulfonyl chlorides with amine intermediates under basic conditions (e.g., NaH/THF, as in ). The nitro group in the target compound may necessitate controlled reaction conditions to avoid reduction or side reactions .

Hydrogen Bonding and Crystal Packing :

  • While crystallographic data for the target compound are absent, studies on similar sulfonamides (e.g., ) suggest that nitro and chloro groups could participate in hydrogen-bonding networks or influence ring puckering, affecting solid-state stability .

Biological Activity

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₅S
  • Molecular Weight : 423.87 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the chloro and nitro groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly those related to cancer and inflammation.

Potential Mechanisms Include:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer progression.
  • Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly, suggesting a potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on HeLa cells, revealing that it induced apoptosis through the activation of caspase pathways. This was measured using flow cytometry and Western blot analysis.
  • Anti-inflammatory Model : In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and histological signs of inflammation compared to control groups.

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